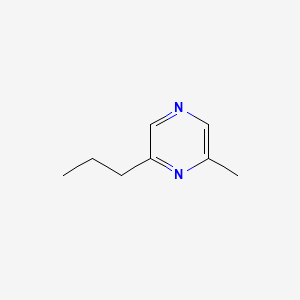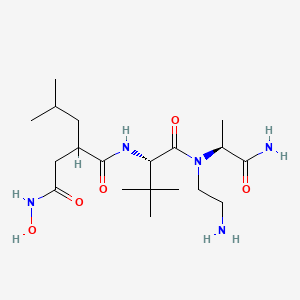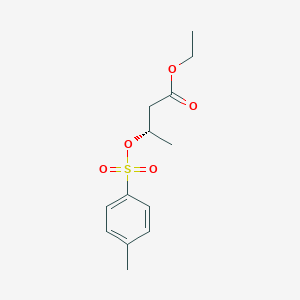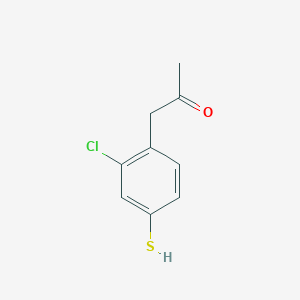
1-(2-Chloro-4-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-mercaptophenylacetic acid with acetone in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-chloro-4-mercaptophenylboronic acid is coupled with 2-bromo-1-propanone in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
1-(2-Chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the propanone moiety can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylpropanone derivatives.
科学的研究の応用
1-(2-Chloro-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-(2-Chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-4-hydroxyphenyl)propan-2-one
- 1-(2-Chloro-4-methylphenyl)propan-2-one
- 1-(2-Chloro-4-nitrophenyl)propan-2-one
Uniqueness
1-(2-Chloro-4-mercaptophenyl)propan-2-one is unique due to the presence of both a chloro group and a mercapto group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming covalent bonds with biological targets. The presence of the propanone moiety further enhances its versatility in synthetic applications .
特性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC名 |
1-(2-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
InChIキー |
JDCNFJLZNQPCOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=C(C=C1)S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
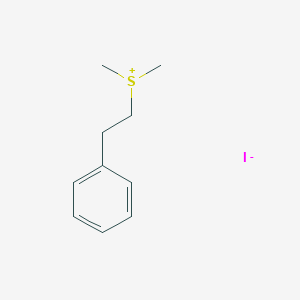
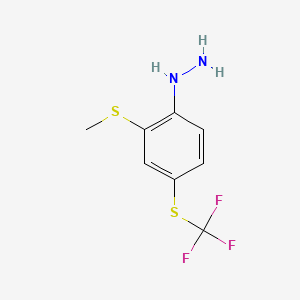
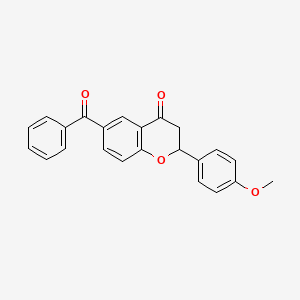
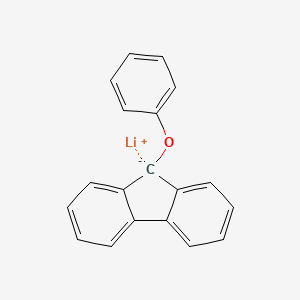
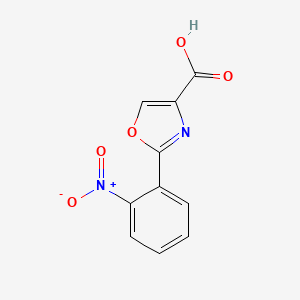
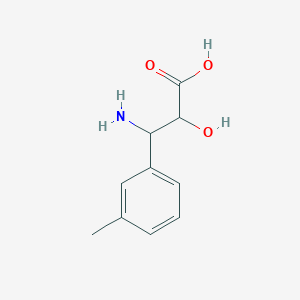
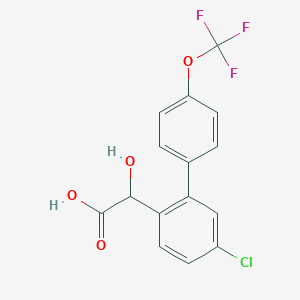
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
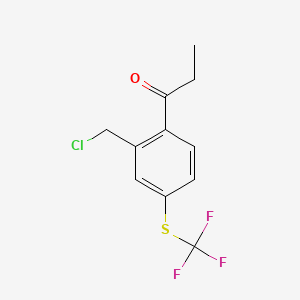
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
